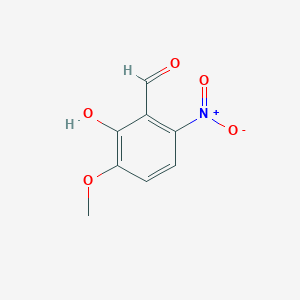

2-Hydroxy-3-methoxy-6-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUYRRFGCOZEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294275 | |

| Record name | 2-hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2426-86-0 | |

| Record name | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC95688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-methoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 3 Methoxy 6 Nitrobenzaldehyde

The strategic functionalization of 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde serves as a cornerstone for the development of a multitude of complex organic molecules. Its inherent reactivity, dictated by the aldehyde, hydroxyl, methoxy (B1213986), and nitro groups, allows for a diverse range of chemical transformations. These transformations are pivotal in constructing larger, more intricate molecular scaffolds, which are of significant interest in various fields of chemical science. The derivatization strategies primarily exploit the reactivity of the aldehyde and phenolic hydroxyl groups to build Schiff bases, thiosemicarbazones, and a variety of heterocyclic systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 Methoxy 6 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

High-resolution ¹H and ¹³C NMR spectroscopy would provide definitive evidence for the molecular structure of 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde by identifying the chemical environment of each hydrogen and carbon atom. The expected signals, their multiplicities (for ¹H NMR), and their chemical shifts are influenced by the electronic effects of the substituent groups: the aldehyde (-CHO), hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and the electron-withdrawing nitro (-NO₂) group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive. Actual chemical shifts depend on the solvent and experimental conditions.

| Assignment | ¹H NMR | ¹³C NMR |

| Type | Predicted Shift (ppm) | Multiplicity |

| CHO | ~10.0 | Singlet |

| Ar-H (C5-H) | Downfield | Doublet |

| Ar-H (C4-H) | Downfield | Doublet |

| Ar-OH | Downfield, variable | Singlet (broad) |

| OCH₃ | ~3.9 | Singlet |

| C1 (C-CHO) | - | - |

| C2 (C-OH) | - | - |

| C3 (C-OCH₃) | - | - |

| C4 (C-H) | - | - |

| C5 (C-H) | - | - |

| C6 (C-NO₂) | - | - |

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned at a single diffusion coefficient value, confirming the presence of a single molecular entity. This technique is also invaluable for studying intermolecular interactions, such as hydrogen bonding or aggregation, by monitoring changes in the diffusion coefficient under varying conditions of concentration or solvent. There are currently no specific DOSY studies available in the literature for this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds.

IR and Raman spectra provide a molecular fingerprint. For this compound, characteristic bands would confirm the presence of its key functional groups. The strong electron-withdrawing nature of the nitro group and the aldehyde group, combined with the electron-donating hydroxyl and methoxy groups, creates a unique vibrational profile. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to support the assignment of experimental vibrational bands. nih.gov

While a fully assigned experimental spectrum for this specific molecule is not found in reviewed literature, the expected characteristic vibrations can be tabulated.

Table 2: Predicted IR and Raman Vibrational Band Assignments for this compound Note: This table is predictive and based on characteristic group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3200-3500 | O-H stretch | Phenolic -OH | Strong, broad | Weak |

| 2900-3100 | C-H stretch | Aromatic & Methoxy | Medium-Weak | Medium |

| 2720-2820 | C-H stretch | Aldehyde (Fermi resonance) | Weak | Medium |

| 1680-1700 | C=O stretch | Aldehyde | Strong | Medium |

| 1580-1620 | C=C stretch | Aromatic ring | Medium-Strong | Strong |

| 1500-1560 | N=O asymmetric stretch | Nitro group | Very Strong | Medium |

| 1340-1390 | N=O symmetric stretch | Nitro group | Strong | Strong |

| 1200-1280 | C-O stretch | Aryl ether | Strong | Weak |

| 1020-1080 | C-O stretch | Methoxy | Medium | Weak |

The rotational freedom around the C-C bond of the aldehyde group and the C-O bond of the methoxy group can lead to different conformers. The relative orientation of these groups, particularly the aldehyde relative to the neighboring nitro and hydroxyl groups, can be influenced by intramolecular hydrogen bonding. This bonding, for example between the phenolic hydroxyl and the aldehyde oxygen, would significantly shift the vibrational frequencies of the involved O-H and C=O groups. Comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers can help identify the most stable conformation of the molecule in the solid state or in solution. bldpharm.com

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions corresponding to π→π* and n→π* transitions. The aromatic ring and the carbonyl and nitro groups are all chromophores.

The spectrum is expected to show strong absorptions (π→π* transitions) at shorter wavelengths (e.g., ~250 nm) associated with the conjugated π-system of the nitrobenzene (B124822) moiety. uni-muenchen.de Weaker, longer-wavelength absorptions (n→π* transitions), typically around 350 nm, may also be observed, arising from the non-bonding electrons on the oxygen atoms of the aldehyde and nitro groups. uni-muenchen.de The exact position and intensity of these bands are sensitive to the solvent environment and the molecule's specific substitution pattern, which influences the energy gap between the electronic states. For example, the UV-Vis absorption spectrum of 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile (B52724) shows absorption bands at 295 and 340 nm. researchgate.net

Analysis of Electronic Transitions and Solvent Effects

The electronic absorption spectra of nitrobenzaldehydes, including this compound, are characterized by distinct transitions that are sensitive to the surrounding solvent environment. Generally, the spectra exhibit weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250-300 nm). bldpharm.com The n→π* transitions originate from the lone pair electrons of the oxygen atoms in the nitro and aldehyde groups, while the π→π* transitions involve the aromatic ring and the substituent groups. bldpharm.com

The position of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In a study of related nitrobenzaldehyde isomers, moderate solvatochromic shifts of approximately -0.2 eV were observed when moving from the gas phase to a polar solvent like acetonitrile. bldpharm.com This shift to lower wavelengths (higher energy) with increasing solvent polarity is termed negative solvatochromism and is a characteristic feature of many such compounds. nist.gov This behavior is attributed to the differential stabilization of the ground and excited states by the solvent molecules. nist.gov For instance, in spiropyran derivatives containing a methoxy-nitrosalicylaldehyde moiety, a clear negative solvatochromism was observed, with the maximum absorption wavelength decreasing as the solvent polarity, often quantified by Reichardt's ET(30) parameter, increases. nist.gov This indicates that the ground state is more polar than the excited state and is thus better stabilized by polar solvents, leading to a larger energy gap for the electronic transition.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

For instance, the mass spectrum of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, a dimer formed from 2-hydroxy-3-methoxybenzaldehyde (B140153), shows a prominent molecular ion peak and a series of characteristic fragment ions. sigmaaldrich.com This suggests that under electron ionization (EI), the parent molecule would likely exhibit a clear molecular ion peak corresponding to its molecular weight of 197.14 g/mol . sigmaaldrich.com

Based on the fragmentation of related compounds like 4-hydroxy-3-methoxybenzaldehyde, common fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as carbon monoxide (CO), the nitro group (NO₂), and a methyl radical (•CH₃) from the methoxy group. The presence of the hydroxyl group can also lead to characteristic fragmentation patterns, including the loss of a water molecule. A plausible fragmentation pathway would begin with the molecular ion, followed by cleavages at the functional groups, leading to a series of daughter ions that are characteristic of the compound's structure.

A representative table of expected fragment ions for this compound based on the fragmentation of similar structures is presented below.

| Fragment Ion | m/z (expected) | Plausible Neutral Loss |

| [M]⁺ | 197 | - |

| [M - NO₂]⁺ | 151 | •NO₂ |

| [M - CHO]⁺ | 168 | •CHO |

| [M - CH₃]⁺ | 182 | •CH₃ |

| [M - CO]⁺ | 169 | CO |

Single Crystal X-ray Diffraction for Solid-State Structure

While a single-crystal X-ray structure for this compound has not been reported in the reviewed literature, detailed crystallographic studies on its derivatives and closely related compounds provide a strong basis for understanding its solid-state architecture.

Crystallographic data for derivatives of 2-hydroxy-3-methoxybenzaldehyde reveal key structural information. For example, a Co(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone crystallizes in the triclinic space group P-1. nih.gov Similarly, the related compound 2-hydroxy-3-nitrobenzaldehyde (B105151) crystallizes in the monoclinic space group P2₁/n. The unit cell dimensions for such compounds are typically in the range of a = 8-10 Å, b = 8-9 Å, and c = 9-10 Å, with a β angle close to 90°. It is anticipated that this compound would crystallize in a common space group such as P2₁/c or P-1, with unit cell dimensions influenced by the packing of the molecules.

A comparative table of crystallographic data for related compounds is provided below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** |

| 2-Hydroxy-3-nitrobenzaldehyde | Monoclinic | P2₁/n | 8.8276(7) | 8.7296(8) | 9.011(9) | 90.124(1) |

| Co(III) complex of 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone | Triclinic | P-1 | - | - | - | - |

The molecular conformation of this compound is expected to be nearly planar, a feature stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the oxygen of the aldehyde group, forming a six-membered ring. nih.gov This interaction is a common feature in ortho-hydroxybenzaldehydes and their derivatives.

In the solid state, molecules of this compound are expected to assemble into a three-dimensional network through various intermolecular interactions. These interactions play a critical role in the stability of the crystal lattice.

The primary intermolecular interactions would likely be C-H···O hydrogen bonds, where the hydrogen atoms of the benzene (B151609) ring and the aldehyde group interact with the oxygen atoms of the nitro and methoxy groups of neighboring molecules. In the crystal structure of a Co(III) complex of a derivative, numerous N-H···O and O-H···O contacts contribute to a three-dimensional hydrogen-bonded network. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to be a significant stabilizing force, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å.

The potential for tautomerism in this compound, specifically proton transfer from the hydroxyl group to the aldehyde or nitro group, is an important consideration. However, in the solid state, the phenolic tautomer is overwhelmingly favored and is the form typically observed in crystal structures of related compounds. nih.gov The strong intramolecular hydrogen bond between the hydroxyl and aldehyde groups significantly stabilizes this form. While the existence of other tautomers in solution or under specific conditions cannot be entirely ruled out, single-crystal X-ray diffraction studies on analogous compounds consistently show the presence of the phenolic form in the solid state.

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes

Terahertz (THz) spectroscopy, which probes the low-frequency vibrational modes in the range of approximately 0.1 to 3 THz (about 3 to 100 cm⁻¹), offers valuable insights into the collective motions and intermolecular interactions within a crystalline solid. While direct experimental THz spectroscopic data for this compound is not extensively documented in publicly available literature, a predictive analysis based on structurally similar compounds allows for the characterization of its expected low-frequency vibrational landscape. The THz spectrum of this molecule is anticipated to be rich in features arising from the complex interplay of its functional groups, namely the hydroxyl, methoxy, and nitro moieties, with the benzaldehyde (B42025) core.

The low-frequency vibrational modes in molecular crystals, such as those expected for this compound, are primarily governed by intermolecular and intramolecular interactions. These include the torsional modes of the substituent groups, the wagging and rocking motions of these groups, and the lattice vibrations (phonon modes) dictated by the crystal packing and intermolecular forces like hydrogen bonding.

Expected Low-Frequency Vibrational Modes:

The analysis of various benzaldehyde derivatives and nitroaromatic compounds using THz spectroscopy and computational methods like Density Functional Theory (DFT) provides a foundation for predicting the key vibrational modes for this compound in the THz region.

Torsional Modes of the Aldehyde Group (CHO): The rotation of the aldehyde group around the C-C bond is a characteristic low-frequency vibration in benzaldehyde and its derivatives. Studies on similar molecules have identified these torsional modes in the far-infrared and Raman spectra. For instance, in crotonaldehyde, the aldehyde torsion was observed at 121 cm⁻¹ in the solid phase youtube.com.

Torsional and Rocking Modes of the Methoxy Group (OCH₃): The methoxy group contributes to the low-frequency spectrum through its torsional motion around the C-O bond and rocking motions. In a study of 2-methoxybenzaldehyde, strong coupling between the torsional modes of the aldehyde and alkoxy groups was noted, with these modes appearing below 300 cm⁻¹ rsc.org.

Deformation Modes of the Nitro Group (NO₂): The nitro group is known to have several low-frequency deformation modes, including rocking, wagging, and twisting. In 1,2,3-trichloro-4-nitrobenzene, the rocking mode of the NO₂ group was assigned to bands at 510 cm⁻¹ in both IR and Raman spectra, while the wagging vibration was observed at 350 cm⁻¹ in the Raman spectrum globalresearchonline.net. These frequencies are at the higher end of the typical THz range but can extend into it.

Intermolecular Vibrations and Hydrogen Bonding: The presence of a hydroxyl group and a nitro group in this compound suggests the strong possibility of intra- and intermolecular hydrogen bonding. These non-covalent interactions significantly influence the crystal structure and give rise to collective vibrational modes in the THz region. For instance, in 3-hydroxybenzaldehyde, hydrogen bonding was identified as the dominant noncovalent interaction, with distinct peaks observed in the 0.6–2.8 THz range researchgate.net. The stretching and bending of these hydrogen bonds are expected to be prominent features in the THz spectrum.

Lattice Phonon Modes: The collective vibrations of the molecules within the crystal lattice, known as phonon modes, are also a key feature of THz spectra. These modes are highly sensitive to the crystal packing and symmetry. In a study on phenothiazine/iminostilbene solid solutions, lattice phonon peaks were detected at very low frequencies, such as 17 cm⁻¹ and 23 cm⁻¹ rsc.org.

Data from Analogous Compounds:

To illustrate the expected regions for these vibrational modes, the following table summarizes findings from related compounds. It is important to note that the exact frequencies for this compound will be influenced by the specific combination and interaction of its functional groups.

| Vibrational Mode | Compound Class Example | Approximate Frequency Range (cm⁻¹) | Reference |

| Aldehyde Group Torsion (τC–CHO) | Benzaldehyde Derivatives | < 150 | youtube.comacs.org |

| Methoxy Group Torsion | Methoxybenzaldehyde Derivatives | < 300 | rsc.org |

| Nitro Group Wagging/Rocking | Nitroaromatic Compounds | 350 - 510 | globalresearchonline.net |

| Intermolecular Hydrogen Bond Vibrations | Hydroxybenzaldehyde Derivatives | 20 - 93 (0.6 - 2.8 THz) | researchgate.net |

| Lattice Phonon Modes | Molecular Crystals | < 100 | rsc.org |

Role of DFT in Spectral Elucidation:

Solid-state Density Functional Theory (ss-DFT) calculations are an indispensable tool for assigning the complex vibrational modes observed in the THz region rsc.orgresearchgate.net. By simulating the vibrational spectra of the crystalline form, researchers can correlate the experimentally observed absorption peaks with specific atomic motions. For a molecule like this compound, ss-DFT would be crucial to disentangle the contributions from the various functional groups and to understand the nature of the intermolecular interactions that govern the low-frequency dynamics.

Computational Chemistry and Quantum Mechanical Investigations of 2 Hydroxy 3 Methoxy 6 Nitrobenzaldehyde and Its Analogs

Density Functional Theory (DFT) Based Studies

Density Functional Theory (DFT) has become a powerful tool for predicting the properties of molecular systems. By approximating the electron density of a molecule, DFT can accurately compute its geometric and electronic characteristics, offering a bridge between theoretical models and experimental results. For molecules like 2-hydroxy-3-methoxy-6-nitrobenzaldehyde and its relatives, DFT is the method of choice for in-depth analysis.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For complex molecules with rotatable bonds, such as the methoxy (B1213986) group in the o-vanillin framework, multiple stable conformers may exist. researchgate.net

Computational studies on related Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) perform conformational searches to identify the most stable isomers. researchgate.netnih.gov This involves rotating the single bonds and calculating the energy of each resulting structure to map out the conformational energy landscape. The optimized geometric parameters, such as bond lengths and angles, are then compared with experimental data from X-ray crystallography of similar compounds, like 2-hydroxy-5-nitrobenzaldehyde, to validate the accuracy of the theoretical model. researchgate.netnih.gov In the crystal structure of this isomer, an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's oxygen atom creates a stable six-membered ring, a feature that would be a key focus of geometry optimization in the target molecule. researchgate.netnih.gov

A significant application of DFT is the prediction of spectroscopic data, which can be correlated with experimental measurements to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule at its optimized geometry. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. nih.gov Studies on o-vanillin derivatives have successfully used this method to assign specific vibrational modes, such as the characteristic stretches of C=O, O-H, C-O, and N-O bonds. nih.govrsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. These theoretical shifts are compared to experimental data to aid in the structural elucidation of the synthesized compounds. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.gov This method provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) observed in an experimental UV-Vis spectrum. For an o-vanillin based ligand, TD-DFT calculations predicted electronic transitions of the π→π* and n→π* type. nih.gov These theoretical predictions are invaluable for understanding the optical properties of the molecule.

Below is a representative comparison of experimental and calculated vibrational frequencies for a related compound, demonstrating the typical correlation achieved in such studies.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H Stretch | 3450 | 3488 |

| C-H (aldehyde) Stretch | 2860 | 2885 |

| C=O (aldehyde) Stretch | 1655 | 1670 |

| C=C (aromatic) Stretch | 1580 | 1595 |

| C-O (methoxy) Stretch | 1250 | 1265 |

| N-O (nitro) Symmetric Stretch | 1340 | 1355 |

Data is hypothetical and representative of typical correlations found in DFT studies of similar nitroaromatic aldehydes.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated choices for organic molecules, demonstrating a good balance between accuracy and computational cost. nih.govrsc.org Other functionals, such as the meta-GGA M06-2X, have been shown to be particularly effective for predicting the excited state structures in transition metal complexes of o-vanillin. rsc.org Studies on similar nitrobenzaldehydes have also employed the LSDA functional. niscpr.res.in

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets are common, with 6-311G(d,p) or 6-311++G(d,p) being frequently used for substituted benzaldehydes. nih.govniscpr.res.inrasayanjournal.co.in The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. The "++" indicates the addition of diffuse functions, which are important for describing systems with lone pairs or anions. The selection is validated by comparing the calculated results, such as geometries and vibrational frequencies, with reliable experimental data.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

DFT calculations provide deep insights into the electronic nature of a molecule, governing its stability, reactivity, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. wikipedia.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde malayajournal.org | -6.514 | -2.696 | 3.818 |

| 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime acadpubl.eu | -6.270 | -2.509 | 3.761 |

| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.gov | -6.535 | -2.770 | 3.765 |

Data from DFT studies on related aromatic compounds illustrates typical FMO energy values.

Understanding the distribution of electron density within a molecule is fundamental to explaining its reactivity. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two methods used to calculate the partial atomic charges on each atom. rasayanjournal.co.in

Mulliken Charges: This method partitions the total electron density among the different atoms in the molecule.

NBO Analysis: NBO analysis provides a more intuitive chemical picture of bonding and lone pairs. It investigates charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. For instance, in a study of 3-ethoxy-4-hydroxy benzaldehyde, NBO analysis was used to understand the second-order interactions between filled and vacant orbitals, providing insights into intramolecular stabilization. rasayanjournal.co.in

These charge analyses help identify the electrophilic and nucleophilic sites within the molecule. For example, the oxygen atoms of the nitro, hydroxyl, and carbonyl groups are consistently found to carry a significant negative charge, making them sites susceptible to electrophilic attack. Conversely, the aldehyde hydrogen and the hydroxyl hydrogen typically show a positive charge, marking them as potential sites for nucleophilic interaction. niscpr.res.in This information is visualized using Molecular Electrostatic Potential (MEP) maps, where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions. malayajournal.orgacadpubl.eu

Derived Chemical Parameters (Ionization Energy, Electron Affinity, Molecular Hardness, Chemical Potential)

Global reactivity descriptors such as ionization energy (IE), electron affinity (EA), molecular hardness (η), and chemical potential (μ) are fundamental in computational chemistry for predicting the reactivity and stability of a molecule. They are typically derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) calculated via methods like Density Functional Theory (DFT). Ionization energy represents the energy required to remove an electron, while electron affinity is the energy released upon gaining an electron. suniv.ac.in Chemical hardness is a measure of resistance to charge transfer, and chemical potential indicates the escaping tendency of an electron from an equilibrium system.

Despite the common application of these calculations for various organic molecules, including other nitroaromatic compounds, no published studies were found that report the specific values of ionization energy, electron affinity, molecular hardness, or chemical potential for this compound.

Non-Linear Optical (NLO) Properties

Calculation of Polarizability and Hyperpolarizability

The non-linear optical (NLO) response of a molecule, characterized by its polarizability (α) and first-order hyperpolarizability (β), is a key indicator of its potential use in optoelectronic technologies. These properties describe how the electron cloud of a molecule is distorted by an external electric field. Computational methods, particularly DFT, are routinely used to calculate these parameters. nih.gov The presence of electron-donating groups (like hydroxyl and methoxy) and electron-withdrawing groups (like nitro and aldehyde) on an aromatic ring can lead to significant intramolecular charge transfer, often enhancing NLO properties.

However, a search for specific research on this compound yielded no data tables or calculated values for its polarizability or hyperpolarizability. While studies on the NLO properties of the related molecule vanillin (B372448) and other nitroanilines have been conducted, this specific isomer remains uncharacterized in the literature. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools in computational chemistry that illustrate the charge distribution on the surface of a molecule. These maps use a color spectrum to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). MEP analysis helps in understanding intermolecular interactions, reactivity sites, and hydrogen bonding. For a molecule like this compound, one would expect to see negative potential near the oxygen atoms of the nitro, aldehyde, and hydroxyl groups.

No specific MEP map for this compound has been published in the reviewed literature. While computational studies on other vanillin or nitro-substituted derivatives often include MEP analysis, this specific compound has not been similarly investigated. researchgate.net

Theoretical Examination of Hydrogen Bonding and Other Non-Covalent Interactions

The structure of this compound suggests the presence of a significant intramolecular hydrogen bond between the hydroxyl group at position 2 and the oxygen of the aldehyde group at position 1, forming a stable six-membered ring. This is a common feature in o-hydroxybenzaldehydes. Additionally, intermolecular hydrogen bonds and other non-covalent interactions like π-π stacking would be expected to play a crucial role in its crystal packing. Theoretical methods such as DFT and the Quantum Theory of Atoms in Molecules (QTAIM) are used to analyze the strength and nature of these interactions.

While the existence of such interactions can be confidently predicted based on its structure and studies of similar compounds like o-nitroaniline derivatives, no specific theoretical studies quantifying the bond energies, bond lengths, or topological parameters of the hydrogen bonds in this compound were found. scispace.com

Application of Semi-empirical Quantum Chemical Methods (e.g., AM1, PM3, MNDO)

Semi-empirical methods like Austin Model 1 (AM1), Parametric Model 3 (PM3), and Modified Neglect of Diatomic Overlap (MNDO) offer a computationally less expensive alternative to ab initio methods for large molecules. These methods simplify Hartree-Fock theory by using empirical parameters to approximate certain integrals. AM1 and PM3 are generally considered improvements over MNDO, particularly in their ability to better describe hydrogen bonds. These methods are often used to calculate properties like heats of formation and molecular geometries.

A review of the literature did not yield any studies where the AM1, PM3, or MNDO methods were specifically applied to analyze this compound. Therefore, no comparative data or findings from these semi-empirical calculations can be reported for this compound.

Reactivity Mechanisms and Structure Reactivity Relationships in Substituted Benzaldehydes

Electronic Effects of Aromatic Substituents on Reaction Pathways

The substituents on the benzene (B151609) ring—a nitro group, a hydroxyl group, and a methoxy (B1213986) group—each exert distinct electronic effects that modulate the reactivity of the aldehyde functional group. These effects are primarily categorized as resonance and inductive effects, which either donate or withdraw electron density from the aromatic ring and, consequently, from the carbonyl carbon of the aldehyde.

The nitro group (-NO₂) at the C-6 position significantly influences the reactivity of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde. As a powerful electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the carbonyl carbon of the aldehyde group. This occurs through both the inductive effect (-I) and the resonance effect (-M).

The strong electron-withdrawing nature of the nitro group decreases the electron density on the carbonyl carbon, making it more susceptible to attack by nucleophiles. This increased reactivity towards nucleophilic addition is a general characteristic of nitro-substituted benzaldehydes. In the case of this compound, the nitro group's position ortho to the aldehyde group allows for a potent influence on the reaction center.

The hydroxyl (-OH) and methoxy (-OCH₃) groups, located at the C-2 and C-3 positions respectively, generally act as electron-donating groups through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect). Their net effect is typically electron-donating, which would usually decrease the reactivity of the aldehyde towards nucleophiles by increasing the electron density on the carbonyl carbon.

However, the presence of the hydroxyl group ortho to the aldehyde group introduces the possibility of intramolecular hydrogen bonding. This interaction can influence the conformation and electronic properties of the aldehyde. Research on substituted salicylaldehydes indicates that such intramolecular hydrogen bonds play a crucial role in the molecule's stability and reactivity. researchgate.net The total energy of this hydrogen bond is composed of the energy from the bond formation itself and the energy from the reorganization of the electron structure. researchgate.net

The methoxy group at the C-3 position also contributes to the electron density of the ring through its electron-donating resonance effect. In related compounds, the methoxy group has been shown to influence the electronic absorption spectra, indicating its role in the molecule's electronic structure. acs.org The interplay between the electron-donating hydroxyl and methoxy groups and the strongly electron-withdrawing nitro group creates a complex electronic environment that ultimately dictates the reactivity of the aldehyde. The activating effect of the hydroxyl and methoxy groups is likely overshadowed by the powerful deactivating and electrophilicity-enhancing effect of the nitro group.

Mechanistic Elucidation of Key Organic Reactions

Detailed mechanistic studies, including reaction kinetics, thermodynamics, and the investigation of intermediates and transition states for reactions involving this compound, are not extensively available in the reviewed literature. General mechanisms for reactions of substituted benzaldehydes, such as nucleophilic addition to the carbonyl group, are well-established. ncert.nic.in These reactions typically proceed through a tetrahedral intermediate. ncert.nic.in

For the related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde), pulse radiolysis studies have been conducted to investigate its reactions with various radicals. researchgate.net These studies determined the rate constants for reactions with hydrated electrons and identified transient radical species. researchgate.net However, specific kinetic and thermodynamic data for this compound are not provided in the available search results.

Detailed Reaction Kinetics and Thermodynamics

Specific data on the reaction kinetics and thermodynamics for this compound could not be located in the provided search results.

Investigation of Intermediates and Transition States

While general reaction mechanisms for aldehydes suggest the formation of intermediates like tetrahedral alkoxides in nucleophilic additions ncert.nic.in, specific investigations into the intermediates and transition states for reactions of this compound are not detailed in the available literature.

Reaction Rate Determinants in Nucleophilic Aromatic Substitution (for related compounds)

The primary determinants of the reaction rate include the electronic nature of substituents on the aromatic ring, the position of these substituents relative to the leaving group, and the identity of both the leaving group and the attacking nucleophile. masterorganicchemistry.comresearchgate.net

Electronic Effects of Substituents: The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the substrate towards nucleophilic attack. masterorganicchemistry.comlibretexts.org Groups such as nitro (-NO₂) and acyl groups (-CHO) are powerful activators. wikipedia.org They function by decreasing the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile. vaia.comyoutube.com This activation leads to a faster reaction rate. For instance, p-nitrobenzaldehyde is significantly more reactive toward nucleophilic addition than benzaldehyde (B42025) itself. vaia.comlearncbse.in Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) and hydroxyl (-OH), deactivate the ring towards nucleophilic attack by increasing its electron density. vaia.comyoutube.com

Positional Effects of Substituents: The position of the electron-withdrawing group relative to the leaving group has a profound impact on the reaction rate. For an EWG to effectively accelerate the reaction, it must be located at the ortho or para position. masterorganicchemistry.comlibretexts.org This specific placement allows the negative charge of the intermediate carbanion, known as a Meisenheimer complex, to be delocalized onto the electron-withdrawing group through resonance. libretexts.orgwikipedia.org This resonance stabilization lowers the activation energy of the rate-determining step—the formation of the Meisenheimer complex. masterorganicchemistry.comlibretexts.org

When the EWG is in the meta position, it cannot participate in resonance stabilization of the negative charge on the carbon atom bearing the leaving group. masterorganicchemistry.comlibretexts.org Consequently, meta-isomers react orders of magnitude slower than their ortho and para counterparts. For example, p-chloronitrobenzene and o-chloronitrobenzene react with hydroxide, whereas m-chloronitrobenzene is essentially unreactive under similar conditions. libretexts.org

The Role of the Leaving Group and Nucleophile: In the SNAr mechanism, the rate-determining step is typically the initial attack by the nucleophile, not the subsequent elimination of the leaving group. masterorganicchemistry.comwikipedia.org As a result, the reaction rate increases with the electronegativity of the halogen leaving group (F > Cl > Br > I). The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and accelerating the initial nucleophilic attack, even though the C-F bond is the strongest. masterorganicchemistry.com The rate is also influenced by the strength of the nucleophile; stronger nucleophiles generally lead to faster reactions. nih.govlibretexts.org

The following table illustrates the influence of substituent patterns on the reactivity of aryl halides in nucleophilic aromatic substitution.

| Compound | Relative Rate of Reaction with Piperidine | Key Structural Feature |

| p-Nitrochlorobenzene | 7 x 10¹⁰ | Nitro group para to leaving group (activating) |

| o-Nitrochlorobenzene | 4.5 x 10⁸ | Nitro group ortho to leaving group (activating) |

| m-Nitrochlorobenzene | 1.0 | Nitro group meta to leaving group (weakly activating) |

| Chlorobenzene | Very Low (Essentially Unreactive) | No activating group |

This table provides representative data to illustrate the principles of structure-reactivity relationships.

Coordination Chemistry and Ligand Design with 2 Hydroxy 3 Methoxy 6 Nitrobenzaldehyde Derivatives

Design and Synthesis of Polydentate Ligands

Information not available in the scientific literature.

Information not available in the scientific literature.

Synthesis and Characterization of Metal Complexes

Information not available in the scientific literature.

Information not available in the scientific literature.

Geometric and Electronic Properties of Coordination Compounds

Information not available in the scientific literature.

Ligand Field Effects and Crystal Field Stabilization

Ligands derived from 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde typically act as bidentate or multidentate chelating agents, coordinating to metal ions through the deprotonated phenolic oxygen and the azomethine nitrogen atom. The arrangement of these donor atoms around a central metal ion creates a specific ligand field, which causes the splitting of the metal's d-orbitals into different energy levels.

This splitting results in a net energy decrease for the system, known as the Crystal Field Stabilization Energy (CFSE). The CFSE contributes significantly to the thermodynamic stability of the resulting coordination complex. The preferred coordination geometry of the complex, which is often found to be distorted octahedral or square planar for transition metal ions like Cu(II), Ni(II), and Co(II), is a direct consequence of maximizing this stabilization energy. ijert.orgresearchgate.net For example, X-ray diffraction studies on related complexes have revealed distorted octahedral geometries.

Spectroscopic Signatures of Metal-Ligand Interactions

The formation of metal complexes with ligands derived from this compound is readily studied using various spectroscopic techniques. These methods provide direct evidence of the coordination between the ligand and the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. Key vibrational bands in the ligand's spectrum show characteristic shifts upon complexation.

O-H Stretch: The broad band corresponding to the phenolic O-H stretching vibration, typically found above 3200 cm⁻¹, disappears in the spectra of the metal complexes. researchgate.net This indicates the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond.

C=N Stretch: The sharp band of the azomethine (C=N) group in the free Schiff base ligand (around 1600-1620 cm⁻¹) often shifts to a lower frequency (wavenumber) in the complex. researchgate.net This shift confirms the coordination of the azomethine nitrogen to the metal ion.

New Bands: The formation of new, weaker bands in the low-frequency region (typically 400-600 cm⁻¹) of the spectrum is attributed to the stretching vibrations of the newly formed Metal-Nitrogen (M-N) and Metal-Oxygen (M-O) bonds. researchgate.net

| Vibrational Mode | Typical Wavenumber (Free Ligand) | Change Upon Complexation | Reason for Change |

|---|---|---|---|

| ν(O-H) phenolic | ~3200-3400 cm⁻¹ (broad) | Disappearance | Deprotonation and coordination of phenolic oxygen |

| ν(C=N) azomethine | ~1600-1620 cm⁻¹ | Shift to lower frequency | Coordination of azomethine nitrogen to the metal center |

| ν(M-O) / ν(M-N) | Not present | Appearance of new bands | Formation of new metal-ligand bonds |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their geometry. The spectra typically display intense bands in the UV region due to π→π* and n→π* transitions within the ligand, and additional bands in the visible region. These visible-region bands are often assigned to ligand-to-metal charge transfer (LMCT) transitions and d-d electronic transitions of the central metal ion. The position and intensity of these d-d bands are characteristic of the coordination environment (e.g., octahedral vs. tetrahedral) around the metal ion. ijert.org

¹H NMR Spectroscopy: In the ¹H NMR spectra of the diamagnetic metal complexes, the signal for the phenolic -OH proton is absent, further confirming its deprotonation. The resonance of the azomethine proton (-CH=N-) is often shifted downfield upon coordination to the metal. The presence of the electron-withdrawing nitro group can cause a general deshielding (downfield shift) of the aromatic protons in the ligand. beilstein-journals.org

Applications in Chemical Catalysis and Sensing

The ability of this compound derivatives to form stable metal complexes has led to their exploration in catalysis and analytical chemistry.

Catalytic Activity in Organic Transformations

Schiff base metal complexes are a significant class of catalysts for various organic reactions. wiserpub.com Metal chelates derived from ligands containing an azomethine group have demonstrated excellent catalytic activity in diverse reactions, such as oxidation processes. researchgate.net The catalytic function stems from the ability of the coordinated metal ion to act as a Lewis acid and to exist in multiple oxidation states. The ligand plays a crucial role by stabilizing the metal center and influencing its reactivity and selectivity through steric and electronic effects. The specific substituents on the benzaldehyde (B42025) ring can fine-tune the catalytic properties of the complex.

Role as Chelating Agents in Analytical Chemistry

Schiff bases are effective chelating agents and are used in the analysis of metal ions. wiserpub.com The formation of stable and often intensely colored complexes between ligands derived from this compound and specific metal ions forms the basis for their use in spectrophotometric analysis. The chelation process, involving the formation of a stable ring structure with the metal ion, can be highly selective for certain metals. This selectivity allows for the detection and quantification of a target metal ion even in the presence of other ions. The sensitivity of these methods is enhanced by the high molar absorptivity of the resulting metal complexes.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Scaffolds and Specialty Chemicals

The unique substitution pattern of 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde makes it an ideal starting material for the synthesis of elaborate organic structures and specialty chemicals with tailored properties.

Precursors for Fluorescent Probes and Receptors

While direct applications of this compound in fluorescent probes are not extensively documented, its isomers, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, are instrumental in this area. Schiff bases derived from this isomer have been shown to exhibit notable fluorescence properties. jocpr.comjocpr.comresearchgate.net These properties arise from the extended π-conjugation in the Schiff base structure, which can be modulated by the electronic nature of the substituents on the aniline (B41778) ring. The excitation and emission spectra of these compounds are key to their application as fluorescent sensors. jocpr.com For example, the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors has been achieved using 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842). chemicalbook.com This suggests a strong potential for this compound to serve as a precursor for similar fluorescent materials, where the specific positioning of the nitro group could fine-tune the photophysical properties.

Table 1: Fluorescence Data for a Schiff Base Derived from an Isomer of the Title Compound (Data based on a representative Schiff base from 4-hydroxy-3-methoxy-5-nitrobenzaldehyde)

| Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent |

| 401 | 403 | Dimethylformamide (DMF) |

| Data extracted from a study on related compounds and is for illustrative purposes. |

Synthesis of Functionalized Heterocyclic Compounds

The reactivity of this compound and its isomers lends itself to the synthesis of a variety of functionalized heterocyclic compounds. The condensation of these aldehydes with amines to form Schiff bases is a common and pivotal step. These Schiff bases can then be used as ligands to form stable complexes with transition metals. researchgate.netjmchemsci.com

For instance, Schiff base ligands derived from the related 2-hydroxy-3-methoxy-5-nitrobenzaldehyde have been used to prepare copper(II) and nickel(II) complexes. researchgate.net These metal complexes exhibit interesting structural and electronic properties and have been investigated for their antimicrobial activities. researchgate.net The formation of these complexes demonstrates the utility of the parent aldehyde in creating intricate, multi-component molecular architectures.

Furthermore, the reaction of a related azoaldehyde, synthesized from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), with various aromatic amines yields corresponding Schiff bases which are precursors to biologically active molecules. researchgate.net This highlights the role of the aldehyde as a key component in the construction of complex, functional organic scaffolds.

Development of Functional Materials and Dyes

The chemical properties of this compound also make it a candidate for the development of advanced functional materials, including pigments, dyes, and potentially liquid crystals and catalysts.

Pigments and Dyes

Azo compounds, known for their vibrant colors, are a major class of dyes. The synthesis of azo dyes often involves the coupling of a diazonium salt with an aromatic compound. While direct synthesis of azo dyes from this compound is not prominently reported, the synthesis of a novel azoaldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde (B42025), from o-vanillin demonstrates the potential of this class of compounds in dye chemistry. researchgate.net This azoaldehyde, a brown precipitate, serves as a precursor for the synthesis of azo Schiff bases with potential biological activity. researchgate.net

Additionally, the use of related compounds like 6-nitro-1-diazo-2-naphthol-4-sulphonic acid in the synthesis of azo dyes further supports the role of nitro-substituted aromatic compounds in the development of new colorants. upb.ro The chromophoric properties of these molecules are dictated by the extended conjugated systems, which can be fine-tuned by the nature and position of the substituents on the aromatic rings.

Liquid Crystals and Heterogeneous Catalysts

The field of liquid crystals has seen the application of various benzaldehyde derivatives. Schiff bases derived from substituted benzaldehydes are known to exhibit liquid crystalline properties. sapub.orgenvironmentaljournals.org The linearity and polarity of these molecules, often enhanced by substituents, are key factors in the formation of mesophases. environmentaljournals.org While specific studies on liquid crystals derived from this compound are scarce, the general principles of liquid crystal design suggest its potential in this area. The introduction of this substituted benzaldehyde core into a calamitic (rod-shaped) molecular structure could lead to materials with novel mesomorphic behaviors.

In the realm of catalysis, metal complexes of Schiff bases have shown significant activity in various reactions. mdpi.comscispace.comchemijournal.com These complexes can act as both homogeneous and heterogeneous catalysts. Although direct catalytic applications of complexes derived from this compound are not well-documented, research on related structures provides a strong indication of their potential. For example, metal complexes of Schiff bases derived from o-vanillin have been explored as heterogeneous catalysts. researchgate.net The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates, facilitated by the Schiff base ligand.

Strategic Intermediate in Radiopharmaceutical Precursor Synthesis

While ortho-nitrobenzaldehydes, as a class of compounds, can undergo various chemical transformations, their specific application in creating precursors for clinical or preclinical radiopharmaceuticals is not a widely documented strategy. The development of radiopharmaceutical precursors is a rigorous process, with each candidate molecule being extensively evaluated for its ability to be efficiently and selectively radiolabeled to produce a final product with the desired biological and imaging properties.

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-3-methoxy-6-nitrobenzaldehyde in academic research?

Answer:

A validated synthesis involves palladium-catalyzed Heck reactions or alkylation protocols. For example:

- Alkylation Method : Suspend the sodium salt of the compound in a DMF/CH₃CN solvent mixture, add K₂CO₃ and benzyl bromide (BnBr), and heat at 100°C for 4 hours. Post-reaction, extract with DCM/EtOAc and dry over MgSO₄ .

- Alternative Routes : Nitration of precursor aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) under controlled acidic conditions, followed by purification via column chromatography .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Key techniques include:

- NMR : Look for characteristic peaks: aldehyde proton (~10 ppm in ¹H NMR), aromatic protons (split due to nitro and methoxy substituents), and methoxy group (~3.8 ppm).

- Mass Spectrometry (MS) : Compare experimental molecular ion ([M+H]⁺) with theoretical values (e.g., m/z 213 for C₈H₇NO₅). Cross-validate with NIST Chemistry WebBook data .

- IR Spectroscopy : Identify stretching vibrations for nitro (1520–1350 cm⁻¹), aldehyde (2820–2720 cm⁻¹), and hydroxyl groups (broad ~3300 cm⁻¹) .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution?

Answer:

Density-functional theory (DFT) can model electron density distributions. For example:

- Use the Colle-Salvetti correlation-energy formula to calculate local kinetic-energy density and identify electrophilic sites (e.g., nitro group adjacent to aldehyde) .

- Simulate Fukui indices to pinpoint regions susceptible to nucleophilic attack .

Advanced: How are stability challenges addressed for this compound under experimental conditions?

Answer:

- Storage : Keep in sealed containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis or oxidation .

- Reactivity : Avoid prolonged exposure to light or bases, as nitro groups may decompose to nitroso derivatives. Monitor via TLC or HPLC .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .

Advanced: How can contradictions in reported biological activities of derivatives be resolved?

Answer:

- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to rule out impurities affecting bioassays .

- Assay Reproducibility : Use orthogonal assays (e.g., cell viability and enzyme inhibition) under standardized conditions. Compare results with structurally similar controls (e.g., 2-hydroxy-5-nitrobenzaldehyde) .

Advanced: What optimization strategies improve synthetic yield in multi-step syntheses?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction rates in nitro-group functionalization .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Heck reactions, optimizing ligand-to-metal ratios .

- Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, stoichiometry, and reaction time interactions .

Advanced: How does the electronic structure of this compound influence its UV-Vis absorption?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.